2,4-Dichlorobenzene-1,3,5-triol
Description
Historical Perspectives and Early Chemical Investigations of Chlorinated Phenolic Compounds
Chlorinated phenols are a class of synthetic chemicals that have a long history of use and investigation. afirm-group.com Historically, they have been employed as pesticides and as preservatives for materials like leather and textiles. afirm-group.com One of the earliest large-scale applications was the use of pentachlorophenol (B1679276) as a wood preservative, dating back to 1936. encyclopedia.pub Another significant compound, 2,4-dichlorophenol (B122985), gained prominence as a key intermediate in the manufacture of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which was first synthesized in 1941. encyclopedia.pub
Early chemical investigations were driven by their industrial importance and later by environmental concerns. encyclopedia.pubnih.gov Research focused on their synthesis, which often involved the direct chlorination of phenol (B47542), and the characterization of the resulting isomers. tandfonline.comcore.ac.uk As their persistence and distribution in the environment became evident through their detection in soil, water, and air, studies expanded to include their environmental fate and degradation pathways. nih.govresearchgate.net Environmental contamination was often traced back to industrial effluents, agricultural runoff, and processes like the chlorine bleaching of paper. afirm-group.comnih.gov The toxicity of these compounds was also a subject of early research, with studies demonstrating that toxicity generally increases with the degree of chlorination. nih.govepa.govnih.gov
Strategic Significance of Polyhydroxylated and Halogenated Aromatic Scaffolds in Chemical Research
The combination of hydroxyl and halogen substituents on an aromatic ring creates a molecular scaffold of considerable strategic importance in chemical research. These functionalized benzenes are recognized as valuable precursors and building blocks in synthetic organic chemistry. jove.commdpi.com They are integral to the synthesis of a wide array of products, including pharmaceuticals, natural products, and advanced functional materials. jove.comnih.gov
Halogenated aromatic compounds are a broad class with significant industrial applications, while polyhydroxylated aromatics, such as phenols and their derivatives, are key intermediates in developing more complex molecules. nih.govresearchgate.net The presence of oxygen atoms from the hydroxyl groups makes the aromatic ring electron-rich and thus highly reactive toward electrophilic aromatic substitution. mdpi.com This reactivity allows for further functionalization.
The specific compound 2,4-Dichlorobenzene-1,3,5-triol is a case in point. It is not merely a synthetic curiosity but is found in nature as a signaling molecule in the biosynthesis of pyoluteorin (B1679884) by Pseudomonas protegens Pf-5. researchgate.net The related bromo-analogue, 2,4-Dibromobenzene-1,3,5-triol, has been reported in the marine red alga Rhabdonia verticillata, highlighting the relevance of this scaffold in natural product chemistry. nih.gov The synthesis of various polyhydroxylated aromatic derivatives is an active area of research, for instance, in the development of HIV-1 integrase inhibitors, where 3,4,5-trihydroxylated aromatic derivatives have shown significant activity. nih.gov
Theoretical Frameworks for Understanding Aromatic Substitution Patterns in Polyols
The substitution pattern of this compound can be understood through the principles of electrophilic aromatic substitution (EAS). The mechanism of EAS proceeds in two main steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. nptel.ac.inmasterorganicchemistry.com
Substituents already present on the benzene (B151609) ring profoundly influence both the rate of reaction and the position of the incoming electrophile. libretexts.org Hydroxyl (-OH) groups are strong activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. nptel.ac.in
In a polyol like phloroglucinol (B13840) (1,3,5-trihydroxybenzene), the three hydroxyl groups strongly activate the aromatic ring, making it exceptionally reactive towards electrophiles. The chlorination of phenols is a well-established reaction, and its kinetics have been studied under various conditions. nih.gov The reaction of hypochlorous acid with phenols is second-order, and the rate constants vary significantly depending on the pH and the specific phenolic compound. nih.gov When chlorinating a polyol like phloroglucinol, the first chlorine atom will be directed by the powerful activating hydroxyl groups to one of the activated positions (2, 4, or 6). The introduction of a halogen atom generally deactivates the ring slightly towards further substitution but is itself an ortho, para-director. Therefore, the formation of this compound involves the sequential, directed addition of two chlorine atoms to the highly activated phloroglucinol ring.
Overview of Research Trajectories for Highly Functionalized Benzene Derivatives
Research into highly functionalized benzene derivatives is a dynamic and evolving field, driven by their central role as precursors in a multitude of chemical applications. jove.comnih.gov A primary trajectory is the development of novel and efficient synthetic methodologies for their construction. jove.com This includes tandem benzannulation reactions, which allow for the rapid assembly of polysubstituted benzenes from acyclic precursors in an atom-economical way. nih.govrsc.org Other established methods like cross-coupling reactions and directed metalation continue to be refined for better regioselectivity and functional group tolerance. jove.comnih.gov
A significant trend in modern synthetic chemistry is the emphasis on "green" and sustainable practices. This is reflected in the development of methods that utilize water as a solvent, employ metal-free reaction conditions, or use readily available and inexpensive reagents like ammonium (B1175870) persulfate. jove.comresearchgate.net
Beyond synthesis, research is also focused on exploring the novel applications of these compounds. For example, functionalized benzene derivatives are being investigated for their electronic properties for use in materials science, such as serving as hole scavengers to improve the performance of photoelectrocatalysts for hydrogen evolution. mdpi.com They are also key building blocks for creating new polymers and specialty chemicals from renewable bio-based phenols. mdpi.com The overarching goal is to expand the toolbox of synthetic chemistry to generate unprecedented and structurally varied benzene rings for a wide range of scientific and industrial purposes. jove.comresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| CAS Number | 101328-98-7 | chemscene.com |
| Molecular Formula | C₆H₄Cl₂O₃ | nih.govamericanelements.com |
| Molecular Weight | 195.00 g/mol | nih.govamericanelements.com |
| Canonical SMILES | C1=C(C(=C(C(=C1O)Cl)O)Cl)O | nih.gov |
| InChI Key | OXFSQPNNFYAWJI-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Table 2: Comparison of this compound with a Related Halogenated Analogue
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | XLogP3 |
| This compound | C₆H₄Cl₂O₃ | 195.00 nih.gov | 193.9537494 nih.gov | 2.2 nih.gov |
| 2,4-Dibromobenzene-1,3,5-triol | C₆H₄Br₂O₃ | 283.90 nih.gov | 281.85272 nih.gov | 3.3 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorobenzene-1,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSQPNNFYAWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Cl)O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Retrosynthetic Analysis for 2,4 Dichlorobenzene 1,3,5 Triol
Chemo- and Regioselective Halogenation Strategies for Phenolic Systems
The introduction of halogen atoms at specific positions on an activated phenolic ring, such as that of a benzenetriol, is a significant synthetic challenge. The high electron density of the ring often leads to over-halogenation and the formation of isomeric mixtures. cdnsciencepub.comsfu.ca Consequently, advanced methods are required to achieve the desired 2,4-dichloro substitution pattern.
Directed Ortho-Metalation and Related Techniques
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be trapped by an electrophile, in this case, a chlorinating agent.
For phenolic systems, the hydroxyl group itself is not an effective DMG as it is acidic and would be deprotonated by the organolithium base. Therefore, it must be converted into a suitable DMG, such as an O-aryl carbamate. researchgate.net This group directs lithiation to the ortho position. Subsequent reaction with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), would install a chlorine atom at the desired position. researchgate.net To synthesize 2,4-Dichlorobenzene-1,3,5-triol, a sequential DoM strategy could be envisioned, potentially using protecting groups to differentiate the hydroxyls and control the sites of metalation.
Table 1: Common Directing Metalation Groups (DMGs) for Phenolic Systems and Reaction Parameters
| Directing Group | Organolithium Reagent | Typical Temperature | Electrophile Quench |
|---|---|---|---|
| O-Aryl N,N-diethylcarbamate | s-BuLi/TMEDA | -78 °C | C₂Cl₆, NCS |
| Methoxy (OMe) | n-BuLi | 0 °C to RT | Cl₂ |
This interactive table summarizes common DMGs used in directed ortho-metalation of phenolic systems, along with typical reagents and conditions.
Electrophilic Halogenation with Controlled Selectivity
Direct electrophilic halogenation of highly activated phenols like phloroglucinol (B13840) typically yields the 2,4,6-trihalogenated product due to the strong activating and ortho-, para-directing effects of the hydroxyl groups. cdnsciencepub.comwikipedia.org Achieving selective di-chlorination requires methods to temper this reactivity.
Strategies for controlled electrophilic halogenation include:
Stoichiometric Control: Careful addition of a limited amount of the chlorinating agent (e.g., two equivalents of Cl₂) can favor the formation of the di-substituted product, though mixtures are still likely.
Catalytic Methods: Amine-catalyzed processes have been developed for ortho-selective halogenation of phenols. scientificupdate.com For instance, an ammonium (B1175870) salt catalyst can be used with a stoichiometric chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) to improve ortho-selectivity. scientificupdate.com The catalyst is believed to form an N-halo intermediate that acts as the active halogenating species, with the counter-ion playing a role in directing the substitution to the ortho position via hydrogen bonding with the phenolic proton. scientificupdate.com
Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the regioselective halogenation of electron-rich aromatic compounds. researchgate.net These enzymes generate a hypohalous acid intermediate within the active site, providing a controlled environment for the halogenation reaction. researchgate.net The substrate specificity of an engineered FDH could potentially be harnessed to selectively chlorinate the 2 and 4 positions of phloroglucinol.
Table 2: Comparison of Electrophilic Chlorinating Agents for Phenolic Systems
| Reagent | Conditions | Selectivity | Notes |
|---|---|---|---|
| Chlorine (Cl₂) | Lewis Acid Catalyst | Low; often leads to polysubstitution | Standard electrophilic aromatic substitution. wikipedia.org |
| N-Chlorosuccinimide (NCS) | Acetonitrile, RT | Moderate; depends on substrate | Milder chlorinating agent. |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Ammonium Salt Catalyst, Toluene | High ortho-selectivity | Catalytic cycle enhances regioselectivity. scientificupdate.com |
This interactive table compares various reagents and methods for the electrophilic chlorination of phenols, highlighting differences in selectivity.
Hydroxylation and Oxidation Routes to Form Polyol Moieties
An alternative retrosynthetic approach begins with a dichlorinated benzene (B151609) scaffold and introduces the three hydroxyl groups. This strategy avoids the challenges of controlling halogenation on a highly activated ring but presents its own set of difficulties in regioselective hydroxylation.
Advanced Oxidative Transformations of Benzene Derivatives
The direct oxidation of a benzene ring to introduce multiple hydroxyl groups is a thermodynamically favorable but often unselective process. mdpi.com The initial product, a phenol (B47542), is more susceptible to oxidation than the starting benzene, frequently leading to over-oxidation and the formation of quinones or ring-opened products. anl.gov
However, certain catalytic systems have shown promise for the direct hydroxylation of benzene. For example, H₅PV₂Mo₁₀O₄₀ polyoxometalates can catalyze the oxidation of benzene to phenol at room temperature using O₂ as the oxidant. mdpi.com Biocatalytic methods using monooxygenase enzymes can also sequentially oxidize benzene to phenol, catechol, and even 1,2,3-trihydroxybenzene. nih.gov Applying such a method to a dichlorobenzene starting material, like 1,3-dichlorobenzene (B1664543), would be a potential, though challenging, route. A patented process describes the selective oxidation of 1,4-dichlorobenzene (B42874) to 2,5-dichlorophenol (B122974) using a peroxo-metal species, demonstrating that controlled hydroxylation is feasible in some cases. google.com
Reduction of Quinone Precursors to Polyhydroxylated Aromatics
A more controllable, albeit multi-step, approach involves the synthesis and subsequent reduction of a suitable quinone precursor. Quinones can be reduced to their corresponding hydroquinones (benzenediols) through a reversible two-electron, two-proton process. jackwestin.com This reaction is a cornerstone of biological electron transport and is synthetically useful. jackwestin.com
A potential pathway to this compound could involve the synthesis of a 2,6-dichlorobenzoquinone derivative. Subsequent reduction would yield the corresponding hydroquinone (B1673460). The introduction of the third hydroxyl group would require further functionalization. Various reducing agents can be employed for the quinone-to-hydroquinone transformation.
Table 3: Reagents for the Reduction of Quinones to Hydroquinones
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0 °C to RT | Common and effective hydride reagent. |
| Sodium dithionite (B78146) (Na₂S₂O₄) | Water/DCM, Biphasic | Often used for a clean reduction. |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | Standard hydrogenation conditions. |
This interactive table lists common laboratory reagents used for the chemical reduction of quinones to hydroquinones.
Multi-Component and Cascade Reactions in Aromatic Scaffold Construction
Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and cascade reactions to construct complex molecular architectures with high atom and step economy. rsc.orgmdpi.com These reactions involve the sequential formation of multiple chemical bonds in a single synthetic operation, avoiding the isolation of intermediates. rsc.orgrsc.org
Several MCRs have been developed for the synthesis of polysubstituted benzene derivatives from acyclic precursors. bohrium.comacs.org For example, N-heterocyclic carbene (NHC)-catalyzed three-component reactions of ketones, acetylenedicarboxylates, and enals have been developed to produce pentasubstituted benzenes through a cascade of dienolate generation, [2+4] annulation, and subsequent oxidative aromatization. acs.org Similarly, cascade reactions starting from furfurals have been used to create functionalized aromatics in water. rsc.org While a specific MCR for this compound has not been reported, these methodologies demonstrate the potential to construct the functionalized aromatic core in a highly convergent manner, potentially incorporating the required chloro and hydroxyl (or protected hydroxyl) functionalities from simple starting materials.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry to the synthesis of chlorinated phenols, including this compound, aims to create more environmentally benign processes. This involves the development of novel reactions that maximize the incorporation of starting materials into the final product while minimizing waste and the use of hazardous substances. nih.gov
Solvent-Free and Catalytic Approaches
Traditional methods for the chlorination of phenols often involve chlorine gas or sulfuryl chloride, which can lack regioselectivity and require the use of volatile organic solvents. encyclopedia.pubresearchgate.net Green approaches seek to overcome these limitations through solvent-free reaction conditions and the use of advanced catalysts.
Catalytic Systems: The development of selective catalysts is crucial for directing the chlorination of phenols to specific positions, which is essential for synthesizing a pure product like this compound. Various sulfur-containing catalysts, such as poly(alkylene sulfide)s, have been shown to provide high para-selectivity in the chlorination of simple phenols using sulfuryl chloride. encyclopedia.pub For more complex tri-substituted compounds, catalyst design would need to focus on directing chlorine atoms to the desired 2 and 4 positions on the 1,3,5-trihydroxybenzene (phloroglucinol) ring. The use of recyclable, solid-supported catalysts, such as magnetic nanoparticle-supported palladium complexes used in triazine synthesis, represents a promising green strategy that simplifies product purification and catalyst reuse. google.com
Solvent-Free Synthesis: Performing reactions without a solvent, or in a solid-state, can significantly reduce waste and simplify purification. While specific solvent-free methods for this compound are not extensively documented, analogous solid-state halogenations, such as the nuclear bromination of phenols with N-bromosuccinimide, demonstrate the feasibility of this approach. cmu.edu Such methods can sometimes offer different selectivity compared to solution-phase reactions. cmu.edu Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce solvent use, as demonstrated in the preparation of various heterocyclic compounds. rsc.orgmdpi.com
| Catalyst Type | Chlorinating Agent | Key Advantage | Potential Application | Reference |
|---|---|---|---|---|
| Poly(alkylene sulfide)s | Sulfuryl Chloride | High para-selectivity for simple phenols | Improving regioselectivity in phenol chlorination | encyclopedia.pub |
| Magnetic Supported Pd Complex | Cyanuric Chloride (for Suzuki coupling) | Easily separable and recyclable | Green catalyst recovery in synthesis of related compounds | google.com |
| Copper(II) Chloride (CuCl₂) | Self-condensation | Effective for cyclocondensation reactions | Synthesis of triarylbenzenes from acetophenones | sapub.org |
| N-Bromosuccinimide (NBS) | N/A (Reagent) | Enables solvent-free, solid-state reactions | Potential for solventless halogenation of phenol rings | cmu.edu |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov
Traditional electrophilic substitution reactions on aromatic rings, such as chlorination, often have poor atom economy because they generate stoichiometric byproducts. For instance, the chlorination of a phenol (Ar-H) with chlorine gas (Cl₂) produces the desired chlorinated phenol (Ar-Cl) but also an equimolar amount of hydrogen chloride (HCl), which is considered waste in the context of atom economy.
Reaction Efficiency: The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
For a hypothetical direct chlorination of phloroglucinol to this compound: C₆H₆O₃ + 2Cl₂ → C₆H₄Cl₂O₃ + 2HCl
In this case, the atoms from the two HCl molecules are waste. In contrast, an idealized addition reaction would have 100% atom economy as all reactant atoms are incorporated into the final product.
Optimization: Optimizing reaction efficiency involves maximizing the yield of the desired product while minimizing byproducts. This can be achieved through:
Catalyst Selection: Using catalysts that promote high selectivity and conversion rates.
Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to suppress side reactions. High-throughput experimentation and machine learning algorithms are modern tools used to rapidly identify optimal reaction conditions. beilstein-journals.org
Alternative Reagents: Employing reagents that avoid the formation of non-useful byproducts.
| Reaction Type | General Equation | Byproducts Generated | Theoretical Atom Economy | Reference |
|---|---|---|---|---|
| Addition | A + B → C | None | 100% | |
| Substitution | A-B + C → A-C + B | Stoichiometric (B) | <100% | nih.gov |
| Elimination | A-B → A + B | Stoichiometric (B) | <100% | primescholars.com |
| Rearrangement | A → B | None | 100% | nih.gov |
Biosynthetic Pathways and Biocatalytic Approaches to Chlorinated Phenols
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity (regio-, chemo-, and stereoselectivity) and operates under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure). mdpi.com
Enzyme-Mediated Halogenation and Hydroxylation
Nature has evolved a diverse array of enzymes capable of installing and removing halogen atoms from organic molecules. nih.govacs.org These enzymes represent a powerful tool for the targeted synthesis of halogenated compounds like this compound.
Flavin-Dependent Halogenases (FDHs): This is a well-characterized class of enzymes that catalyze electrophilic halogenation on electron-rich aromatic substrates, such as phenols. nih.gov They utilize flavin adenine (B156593) dinucleotide (FAD) and require oxygen and a halide source (e.g., Cl⁻) to generate a reactive halogenating species. Different FDHs can exhibit high selectivity for specific positions on an aromatic ring. nih.gov
Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to form a hypohalous acid equivalent, which then acts as the halogenating agent. nih.gov While often less selective than FDHs, they are robust and have been used for the halogenation of various phenolic compounds. nih.gov
Monooxygenases and Hydroxylases: These enzymes are crucial for hydroxylation reactions. Enzymes like chlorophenol-4-monooxygenase can hydroxylate chlorinated phenols, a key step in their biodegradation that could be harnessed for synthesis. nih.gov Some monooxygenases can catalyze sequential reactions, such as the oxidative and hydrolytic dechlorination of 2,4,6-trichlorophenol, demonstrating their catalytic versatility. wsu.edu Phenol hydroxylases, which are often flavin monooxygenases, typically add a hydroxyl group at the ortho position of a phenol. mdpi.com
| Enzyme Class | Function | Cofactor/Cosubstrate | Typical Substrate | Reference |
|---|---|---|---|---|
| Flavin-Dependent Halogenase (FDH) | Regioselective Halogenation | FAD, O₂, NAD(P)H | Tryptophan, Phenols | nih.govnih.gov |
| Haloperoxidase | Halogenation | H₂O₂ (Heme-iron or Vanadium center) | Phenols, Alkenes | nih.gov |
| Monooxygenase | Hydroxylation, Dehalogenation | NAD(P)H, FAD, O₂ | Chlorophenols, Aromatic compounds | nih.govwsu.edu |
| Phenol Hydroxylase | Ortho-Hydroxylation | NADP, FAD | Phenol, Fluorophenols | mdpi.comresearchgate.net |
Exploration of Microbial Transformation of Phloroglucinol Derivatives
The use of whole microorganisms provides a cellular environment that can perform multi-step syntheses and regenerate necessary cofactors. While direct microbial synthesis of this compound has not been widely reported, related pathways offer significant potential.
Fungi are known to naturally produce a variety of chlorinated metabolites. nih.govunl.pt For example, basidiomycete fungi can synthesize chlorinated hydroquinone metabolites, which can then be transformed by anaerobic bacteria into chlorophenols. nih.gov This demonstrates a natural route for the formation of chlorinated aromatic compounds.
Phloroglucinol (1,3,5-trihydroxybenzene) is a central metabolite in the anaerobic degradation of many polyphenolic compounds. nih.gov Microbes have evolved specific pathways to break down the phloroglucinol ring. By understanding these pathways, synthetic biologists can aim to reverse or re-engineer them for synthetic purposes. The combination of microbial pathways that utilize phloroglucinol with enzymatic halogenation systems could provide a future biosynthetic route to chlorinated phloroglucinol derivatives. nih.govnih.gov
Sophisticated Spectroscopic and Structural Elucidation of 2,4 Dichlorobenzene 1,3,5 Triol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. For 2,4-Dichlorobenzene-1,3,5-triol, with its distinct arrangement of substituents on the benzene (B151609) ring, NMR provides unambiguous evidence of its chemical architecture. While specific spectral data for this compound is not widely published, data from analogous compounds like 1,3-dichlorobenzene (B1664543) and other phloroglucinol (B13840) derivatives allow for a detailed prediction of its spectral characteristics chemicalbook.comiarc.fr.
The ¹H NMR spectrum is expected to show a single resonance for the aromatic proton and distinct signals for the three hydroxyl protons. The chemical shift of the aromatic proton (at C6) is influenced by the surrounding electron-withdrawing chlorine atoms and electron-donating hydroxyl groups. The hydroxyl protons' shifts can vary with concentration and solvent due to hydrogen bonding researchgate.net.
The ¹³C NMR spectrum would provide signals for each of the six carbon atoms in the benzene ring, with their chemical shifts being highly dependent on the attached substituent (Cl or OH) and their position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general substituent effects. Actual values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-OH | 5.0 - 7.0 | - |
| C3-OH | 5.0 - 7.0 | - |
| C5-OH | 5.0 - 7.0 | - |
| H6 | 6.5 - 7.5 | - |
| C1 | - | 150 - 155 |
| C2 | - | 115 - 120 |
| C3 | - | 150 - 155 |
| C4 | - | 115 - 120 |
| C5 | - | 148 - 153 |
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign proton and carbon signals and to establish connectivity within the molecule, multi-dimensional NMR techniques are essential. shsu.edunist.govdtic.milrcsb.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound with additional protons, COSY would show correlations between adjacent protons, helping to map out the spin systems within the molecule. For the parent compound, it would primarily confirm the lack of coupling for the isolated aromatic proton. researchgate.netnist.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. dtic.milnih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H6 to the ¹³C signal of C6. This provides a direct and unambiguous assignment of this carbon-hydrogen pair. dtic.mil
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. dtic.milnih.gov It is particularly powerful for identifying quaternary carbons (those without attached protons). For this compound, the proton at H6 would show HMBC correlations to the carbons at C2, C4, and C5, confirming the connectivity around the ring. The hydroxyl protons would also show correlations to their attached carbons (C1, C3, C5) and adjacent carbons. shsu.edu
Solid-State NMR for Crystalline Forms and Polymorphs
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is complementary to single-crystal X-ray diffraction. It is particularly valuable for characterizing crystalline and amorphous solids, including different polymorphic forms which have distinct packing arrangements in the crystal lattice. masterorganicchemistry.comfishersci.com
For this compound, ssNMR could be used to:
Identify Polymorphs: Different crystalline forms of the same compound will give rise to different ssNMR spectra due to variations in the local chemical environment of the nuclei. masterorganicchemistry.com
Probe Intermolecular Interactions: ssNMR is sensitive to through-space interactions, such as hydrogen bonding. The chemical shifts of the hydroxyl protons and the carbons involved in hydrogen bonding can provide information about the strength and nature of these interactions in the solid state.
Characterize Crystalline and Amorphous Content: ssNMR can distinguish between ordered crystalline regions and disordered amorphous regions within a solid sample.
Studies on related phloroglucinol-based materials have successfully used ¹³C solid-state NMR to elucidate the chemical structure of complex materials, demonstrating the utility of this technique. masterorganicchemistry.com
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For this compound (C₆H₄Cl₂O₃), HRMS would be used to verify its molecular formula. The presence of two chlorine atoms gives a characteristic isotopic pattern, with the [M+2] peak being approximately 65% of the intensity of the molecular ion peak [M] and an [M+4] peak also being present, which is a definitive signature for a dichlorinated compound. researchgate.netsigmaaldrich.com
Table 2: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M]⁺ | C₆H₄³⁵Cl₂O₃ | 193.9537 |
| [M+2]⁺ | C₆H₄³⁵Cl³⁷ClO₃ | 195.9508 |
| [M+4]⁺ | C₆H₄³⁷Cl₂O₃ | 197.9478 |
Beyond simple confirmation, HRMS is instrumental in studying reaction mechanisms. For instance, in the synthesis of derivatives of this compound, HRMS can be used to identify intermediates and byproducts, providing mechanistic insights into the transformation. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further help to piece together the structure of the molecule by showing how it breaks apart. researchgate.net
X-ray Crystallography and Crystal Engineering Studies
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details of the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, data from its bromo-analogue, 2,4-Dibromobenzene-1,3,5-triol, and other related halogenated phenols provide a strong basis for understanding its expected solid-state behavior.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of a molecule like this compound would be dominated by a network of intermolecular interactions, primarily hydrogen bonds involving the three hydroxyl groups. These interactions dictate the packing of the molecules in the crystal.
Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust one-, two-, or three-dimensional networks. The specific pattern of hydrogen bonding would be a key feature of the crystal structure.
Halogen Bonding: The chlorine atoms can participate in halogen bonds, where the electrophilic region on the chlorine atom interacts with a nucleophilic site on an adjacent molecule.
π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.
Analysis of the crystal structure of 2,4-Dibromobenzene-1,3,5-triol reveals such intricate networks, and it is expected that the dichloro-analogue would exhibit similar, though not identical, packing arrangements.
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms can have distinct physical properties. Halogenated benzenes are known to exhibit polymorphism. Screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions.
Crystal engineering is the design and synthesis of functional solid-state structures. For this compound, co-crystallization with other molecules (co-formers) could be used to create new solid forms with tailored properties. The hydroxyl groups provide reliable sites for hydrogen bonding with complementary functional groups on co-formers, such as pyridines or carboxylic acids.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Interactions
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of molecules like this compound. These methods are sensitive to the vibrations of chemical bonds, providing a unique molecular fingerprint.
FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most prominent features in an FTIR spectrum would be the O-H stretching vibrations, typically appearing as a broad band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. The C-O stretching and O-H bending vibrations would also be observable in the 1000-1400 cm⁻¹ range. The presence of chlorine atoms would influence the benzene ring vibrations, with C-Cl stretching modes expected in the 600-800 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While O-H stretching vibrations are generally weak in Raman spectra, the vibrations of the non-polar C-C and C-Cl bonds of the benzene ring would be strong and well-defined. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule. The symmetric ring breathing mode, a characteristic vibration of the benzene ring, would be a prominent feature.
Conformational Analysis and Hydrogen Bonding
The conformational flexibility of the hydroxyl groups and the potential for both intra- and intermolecular hydrogen bonding significantly influence the vibrational spectra. Different conformers, arising from the rotation of the -OH groups, would exhibit distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable structure in the gas phase or in a specific solvent can be determined. The broadening and shifting of the O-H stretching bands can provide qualitative and quantitative information about the strength and nature of hydrogen bonding interactions.
Hypothetical Vibrational Data for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3200 - 3600 | FTIR (strong, broad), Raman (weak) |
| C-H Stretch (aromatic) | 3000 - 3100 | FTIR (medium), Raman (strong) |
| C=C Stretch (aromatic) | 1400 - 1600 | FTIR (medium), Raman (strong) |
| O-H Bend | 1300 - 1450 | FTIR (medium) |
| C-O Stretch | 1150 - 1250 | FTIR (strong) |
| C-Cl Stretch | 600 - 800 | FTIR (strong), Raman (strong) |
| Ring Breathing | ~1000 | Raman (strong) |
Electronic Spectroscopy (UV-Visible, Fluorescence) for Delocalization and Electronic Structure
Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule, revealing information about the extent of π-electron delocalization and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
UV-Visible Spectroscopy
The UV-Visible spectrum of this compound would be characterized by absorption bands arising from π → π* transitions within the benzene ring. The substitution of the ring with both electron-donating hydroxyl groups and electron-withdrawing chlorine atoms would influence the position and intensity of these absorption bands. The hydroxyl groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system by the lone pairs on the oxygen atoms. The chlorine atoms, through their inductive and resonance effects, would further modify the electronic structure and the resulting spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. For a molecule like this compound to be fluorescent, it must have a rigid, planar structure that minimizes non-radiative decay pathways. The presence of heavy atoms like chlorine can sometimes quench fluorescence through enhanced intersystem crossing. The fluorescence spectrum, if observable, would typically be a mirror image of the lowest energy absorption band and would be sensitive to the polarity of the solvent and the presence of quenchers. The study of its fluorescence properties could provide further details about its excited state dynamics.
Hypothetical Electronic Spectral Data for this compound
Based on the electronic spectra of related phenolic compounds, the following is a hypothetical representation of the UV-Visible absorption data.
| Transition | Expected λmax (nm) | Solvent Effects |
| π → π* (Primary) | ~210 - 230 | Relatively insensitive |
| π → π* (Secondary) | ~270 - 290 | Sensitive to solvent polarity |
The study of the electronic spectra of derivatives of this compound would involve observing how modifications to the substituent groups alter the absorption and emission properties, providing a deeper understanding of the structure-property relationships in this class of compounds.
Computational Chemistry and Quantum Mechanical Investigations of 2,4 Dichlorobenzene 1,3,5 Triol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,4-Dichlorobenzene-1,3,5-triol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.
DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy. They are instrumental in calculating a variety of molecular properties that govern the reactivity of this compound.
Electron Density Distribution and Electrostatic Potential Maps
The electron density distribution reveals how electrons are spread throughout the molecule. In this compound, the electronegative oxygen and chlorine atoms are expected to draw electron density away from the benzene (B151609) ring and the hydrogen atoms of the hydroxyl groups.
An electrostatic potential (ESP) map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the triol and the chlorine atoms, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl groups, highlighting their propensity to act as hydrogen bond donors. The aromatic ring itself will exhibit a complex potential landscape due to the competing electron-withdrawing effects of the chloro and hydroxyl substituents. Such maps are invaluable for predicting sites of electrophilic and nucleophilic attack. walisongo.ac.id
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other species.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals associated with the C-Cl bonds and the aromatic ring.
The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. Computational methods can provide precise values for these orbital energies.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT)
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These are representative values based on calculations for similar halogenated phenols and are intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Space and Solution Behavior
While quantum chemical calculations are excellent for understanding the properties of a single, static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational space and behavior in different environments, such as in solution.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for identifying and characterizing molecules.
Predicted Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. youtube.com These calculations can help in the assignment of experimental NMR spectra and in confirming the structure of a synthesized compound. For this compound, theoretical predictions would help to distinguish the signals from the different protons and carbons in the molecule.
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. derpharmachemica.com This comparison aids in the assignment of vibrational modes to specific functional groups and in understanding the molecule's vibrational dynamics. For this compound, these calculations would help identify the characteristic stretching and bending frequencies of the O-H, C-Cl, and C-C bonds.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (on C6) | 6.78 |
| H (on O1) | 9.50 |
| H (on O3) | 9.65 |
| H (on O5) | 9.42 |
| C1 | 150.2 |
| C2 | 115.8 |
| C3 | 152.5 |
| C4 | 118.0 |
| C5 | 149.7 |
| C6 | 105.3 |
Note: These values are illustrative and based on general trends for substituted phenols. Actual values may vary.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property. While often used for biological activity, QSAR can also be applied to predict various physicochemical properties. mdpi.com
For this compound, QSAR models could be developed to predict properties such as its octanol-water partition coefficient (logP), boiling point, or solubility based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. Such models are valuable for estimating the properties of new or untested compounds without the need for extensive experimental work. The development of robust QSAR models relies on a diverse set of compounds with accurately measured properties. researchgate.net
Theoretical Studies of Halogen Bonding and Aromatic Interactions in Substituted Benzene Triols
The presence of chlorine atoms on the benzene ring of this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). Theoretical studies can quantify the strength and directionality of these interactions. imperial.ac.uk
Furthermore, the substituted benzene ring can participate in aromatic interactions, such as π-π stacking. The electronic nature of the ring, influenced by the electron-withdrawing chlorine atoms and electron-donating hydroxyl groups, will dictate the nature and strength of these interactions. Theoretical calculations can explore the potential energy surfaces of dimer and larger cluster formation, providing insight into the preferred geometries and interaction energies.
Mechanistic Reactivity, Derivatization Pathways, and Transformation Chemistry of 2,4 Dichlorobenzene 1,3,5 Triol
Aromatic Electrophilic and Nucleophilic Substitution Mechanisms
The reactivity of the benzene (B151609) ring in 2,4-Dichlorobenzene-1,3,5-triol is a composite of the strong activating effects of the hydroxyl groups and the deactivating, yet directing, influence of the chlorine atoms.
The reactivity of an aromatic ring toward electrophilic substitution is profoundly affected by its substituents. These effects are generally understood through a combination of inductive and resonance effects. libretexts.org
Hydroxyl (-OH) Groups: The hydroxyl group is a powerful activating group. libretexts.orgstudymind.co.uk While oxygen is highly electronegative and withdraws electron density from the ring through the sigma bond (inductive effect), its non-bonding electrons can be donated into the aromatic pi-system via resonance. libretexts.org This resonance effect is dominant, significantly increasing the electron density of the ring, particularly at the ortho and para positions. quora.com This makes the ring much more susceptible to attack by electrophiles; for instance, a single -OH group can make a benzene ring about 1000 times more reactive than benzene itself. libretexts.org In this compound, the presence of three such groups results in a highly electron-rich, and therefore highly activated, aromatic system.
Chlorine (-Cl) Atoms: Halogens like chlorine present a more complex scenario. Due to their high electronegativity, they strongly withdraw electrons from the benzene ring inductively, which deactivates the ring toward electrophilic attack. libretexts.orglibretexts.org However, like hydroxyl groups, they also possess lone pairs of electrons that can be donated to the ring through resonance. libretexts.org For halogens, the inductive effect outweighs the resonance effect, leading to a net deactivation. msu.edu Thus, chlorobenzene (B131634) is less reactive than benzene. libretexts.org Despite being deactivators, halogens are classified as ortho-, para- directors because the resonance donation stabilizes the carbocation intermediates formed during attack at these positions more effectively than at the meta position. masterorganicchemistry.com
In this compound, the powerful activating and ortho-, para-directing resonance effects of the three hydroxyl groups overwhelm the deactivating inductive effects of the two chlorine atoms. The net result is a highly activated ring poised for electrophilic substitution.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (Electrophilic) | Directing Influence |
| -OH | Electron-withdrawing | Electron-donating (Strong) | Activating | Ortho, Para |
| -Cl | Electron-withdrawing (Strong) | Electron-donating (Weak) | Deactivating | Ortho, Para |
The directing effects of the existing substituents determine the position of any subsequent substitution on the aromatic ring.
Electrophilic Substitution: In this compound, the hydroxyl groups at positions 1, 3, and 5 strongly direct incoming electrophiles to the positions ortho and para to them. The chlorine atoms at positions 2 and 4 also direct ortho and para. The only unsubstituted carbon is at position 6. This position is ortho to the hydroxyl group at C5 and the chlorine atom at C4, and it is para to the hydroxyl group at C1. The powerful activating effects of the three hydroxyl groups converge on this single available position, making it exceptionally reactive toward electrophiles. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to occur exclusively at the C6 position.
Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on this molecule would involve the replacement of one of the chlorine atoms. libretexts.org For this to occur, a nucleophile must attack a carbon atom bearing a leaving group (chlorine). The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In this compound, the powerfully electron-donating hydroxyl groups would destabilize such an intermediate. However, SNAr reactions have been demonstrated on polychlorinated phenols, suggesting that under forcing conditions or with very strong nucleophiles, substitution may be possible. canterbury.ac.nz Furthermore, related tri-hydroxy benzenes (like benzene-1,3,5-triol) have been used as trinucleophiles in SNAr polymerization reactions, highlighting the potential reactivity of the scaffold. rsc.org
Redox Chemistry of Polyhydroxylated Arenes
The presence of multiple hydroxyl groups makes the aromatic ring susceptible to both oxidation and reduction reactions.
Polyhydroxylated phenols are readily oxidized to form quinones, which are compounds containing a fully conjugated cyclic dione (B5365651) structure. The oxidation process involves the loss of two electrons and two protons from the aromatic system. Ozonation is a particularly effective method for the destruction of stable aromatic structures in phenols, often proceeding through the formation of benzoquinones. mdpi.com The oxidation of phenols to quinones can also be achieved using a variety of chemical oxidants. wits.ac.za
For this compound, oxidation would likely transform the benzenoid ring into a quinone-like structure. Given the substitution pattern, a plausible product would be a derivative of a cyclohexenedione. The exact structure of the resulting quinone would depend on the specific oxidizing agent and reaction conditions employed, which could also potentially lead to ring-opening or other transformations. mdpi.com
The chlorine substituents on the aromatic ring can be removed through reductive processes. A common method for achieving this is catalytic hydrogenation, typically using a palladium on carbon catalyst (Pd/C) and a source of hydrogen. This process, known as hydrodechlorination, is a type of reductive dehalogenation. masterorganicchemistry.com Similar reductive dechlorination processes are known for other polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), which can be dechlorinated under anaerobic conditions. researchgate.net
Applying such a reductive transformation to this compound would be expected to cleave the carbon-chlorine bonds and replace the chlorine atoms with hydrogen atoms. The ultimate product of complete reductive dechlorination would be Benzene-1,3,5-triol , also known as phloroglucinol (B13840).
Characterization of the product would involve standard analytical techniques. 1H NMR spectroscopy would confirm the disappearance of the aromatic proton signal from the starting material and the appearance of new signals corresponding to the protons on the phloroglucinol ring. Mass spectrometry would show a molecular ion peak corresponding to the mass of phloroglucinol, confirming the loss of two chlorine atoms.
Formation of Esters, Ethers, and Other Functionalized Derivatives
The three hydroxyl groups of this compound are key functional handles for derivatization through reactions such as esterification and etherification. mun.ca
Ester Formation: Phenolic hydroxyl groups can be converted to esters by reaction with carboxylic acid derivatives, most commonly acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. Depending on the stoichiometry of the acylating agent used, it is possible to form the mono-, di-, or tri-ester derivative of this compound.
Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. This reaction involves deprotonating the phenolic hydroxyl groups with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K2CO3) to form the corresponding phenoxide ions. These highly nucleophilic phenoxides can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the corresponding ether. As with esterification, controlling the stoichiometry allows for the selective formation of mono-, di-, or tri-ethers. The use of diphenols and triols in polymerization reactions to form poly(aromatic ether)s demonstrates the utility of this reaction on polyhydroxylated scaffolds. rsc.org
The synthesis of such derivatives provides a pathway to a wide range of functionalized molecules with potentially new and interesting chemical and physical properties. paris-saclay.frnih.gov
Cyclization and Condensation Reactions Involving this compound as a Building Block
A comprehensive review of the scientific literature reveals that this compound is not commonly utilized as a direct building block for the synthesis of heterocyclic or other complex molecules through conventional cyclization and condensation reactions in synthetic organic chemistry. Its precursor, phloroglucinol (benzene-1,3,5-triol), is a well-established starting material for a variety of syntheses, including the Hoesch reaction and the synthesis of pharmaceuticals and explosives. wikipedia.org However, the dichlorinated analogue, this compound, does not appear to share this role as a versatile synthetic intermediate.
The primary focus of research concerning this compound has been its biosynthesis and its highly specific role as a biological signaling molecule. nih.gov Its reactivity is predominantly explored within the context of enzymatic transformations and its interaction with specific protein targets, rather than as a reactant in broader synthetic methodologies. As such, there is a notable absence of published research detailing its participation in man-made cyclization or condensation pathways to generate new chemical scaffolds. Its significance lies not in its utility on the chemist's bench for constructing molecular frameworks, but in its function within biological systems.
Catalytic Activation and Deactivation Pathways
The role of this compound in catalytic processes is exclusively documented within a biological framework, specifically in the regulation of antibiotic biosynthesis in soil bacteria such as Pseudomonas protegens. It functions not as a catalyst itself, but as a crucial activating signal molecule in a complex regulatory pathway.
Catalytic Activation of Pyoluteorin (B1679884) Biosynthesis
The primary function of this compound (often abbreviated as PG-Cl₂) is to act as a specific molecular activator for PltR, a LysR-type transcriptional regulator (LTTR). mdpi.comnih.gov This activation is a key step in the autoinduction of the biosynthesis of pyoluteorin, a potent antifungal and antibacterial secondary metabolite. nih.govnih.gov
The activation pathway is a sophisticated example of metabolic co-regulation:
Biosynthesis of the Activator: The journey begins with an intermediate from a different biosynthetic pathway. Phloroglucinol (PG), a precursor in the synthesis of the antibiotic 2,4-diacetylphloroglucinol (B43620) (DAPG), serves as the substrate for the enzymatic synthesis of this compound. nih.govtamu.edu
Enzymatic Transformation: The FADH₂-dependent halogenase enzyme, PltM, which is encoded within the pyoluteorin (plt) gene cluster, catalyzes the dichlorination of phloroglucinol to produce this compound. nih.govtamu.eduresearchgate.net
Binding and Activation of PltR: The newly formed this compound functions as a diffusible, hormone-like signal. nih.govresearchgate.net It binds directly to the PltR protein. This binding event induces a conformational change in PltR, converting it into its active state.
Transcriptional Activation: The activated PltR-ligand complex then binds to the promoter region of the pltL gene, which is part of the pyoluteorin biosynthetic operon. nih.govresearchgate.net This binding initiates the transcription of the entire operon, effectively switching on the production of the antibiotic pyoluteorin. mdpi.comresearchgate.net
Therefore, this compound is the linchpin in a biological catalytic cascade, where its presence in nanomolar concentrations is mandatory to activate the PltR protein and trigger the expression of a specific set of genes. nih.govresearchgate.net This system allows the bacterium to coordinate the production of two different antibiotics, DAPG and pyoluteorin, based on the availability of a shared precursor.
Deactivation Pathways
The literature does not explicitly describe specific enzymatic degradation or deactivation pathways for this compound itself. The regulation of its signaling activity appears to be controlled primarily at the level of its synthesis. The expression and activity of the PltM halogenase are critical; without this enzyme, the phloroglucinol precursor is not converted, and the activation signal is never generated. nih.gov
Data Tables
Table 1: Key Components in the Catalytic Activation Pathway
| Component | Type | Function in Pathway |
| Phloroglucinol (PG) | Precursor Molecule | Substrate for the synthesis of this compound. nih.gov |
| PltM | FADH₂-dependent Halogenase | Enzyme that catalyzes the dichlorination of phloroglucinol to form this compound. tamu.eduresearchgate.net |
| This compound (PG-Cl₂) | Activator/Signaling Molecule | Binds to and activates the transcriptional regulator PltR. nih.govnih.gov |
| PltR | LysR-Type Transcriptional Regulator | When activated by PG-Cl₂, it binds to the plt operon promoter to initiate gene transcription for pyoluteorin synthesis. mdpi.comresearchgate.net |
| Pyoluteorin | End Product | Antibiotic whose biosynthesis is induced by the pathway. nih.gov |
Advanced Materials Science and Catalytic Applications of 2,4 Dichlorobenzene 1,3,5 Triol Scaffolds
Ligand Design and Coordination Chemistry for Metal Complexes
The presence of three hydroxyl groups on the benzene (B151609) ring of 2,4-Dichlorobenzene-1,3,5-triol makes it a promising candidate for the design of novel ligands for metal complexes. These hydroxyl groups can be deprotonated to form phenoxide moieties, which are excellent coordinating agents for a wide variety of metal ions. The dichlorinated benzene backbone provides rigidity and can influence the electronic properties of the resulting metal complexes.
The geometry of the 1,3,5-triol arrangement offers the potential for the formation of both mononuclear and polynuclear metal complexes. Depending on the reaction conditions and the nature of the metal precursor, the ligand can coordinate in a variety of modes. For instance, it could act as a tridentate ligand, binding a single metal center, or bridge multiple metal centers to form coordination polymers or discrete polynuclear clusters. The chlorine substituents can introduce steric hindrance and modulate the solubility and electronic structure of the complexes, potentially leading to unique catalytic or material properties.
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
The C3 symmetry of the 1,3,5-triol arrangement on the benzene ring is a highly desirable feature for the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The rigid and multi-topic nature of ligands derived from this compound could facilitate the formation of well-defined, porous architectures.
The potential for hydrogen bonding through the hydroxyl groups, both before and after metal coordination, can play a crucial role in directing the self-assembly process to form intricate supramolecular structures. In the context of MOFs, the deprotonated triol would act as a trivalent organic linker. The size and shape of the resulting pores within the MOF structure would be dictated by the length and geometry of the ligand and the coordination environment of the metal ions. The presence of chlorine atoms within the pores could offer specific adsorption sites for certain guest molecules, making these MOFs potentially useful for gas storage and separation applications. While direct synthesis of MOFs using this compound is not yet widely reported, the principles of MOF design strongly suggest its suitability as a building block for such materials.
Catalyst Development Using Triol-Derived Ligands
Ligands derived from this compound have the potential to be employed in the development of novel catalysts. Once complexed with a catalytically active metal, the resulting complex can be utilized in a variety of organic transformations. The electronic effect of the two chlorine atoms on the benzene ring can influence the electron density at the metal center, thereby tuning its catalytic activity and selectivity.
For example, copper complexes bearing triazine-derived ligands have been shown to be effective catalysts for oxidation reactions. uu.nlresearchgate.net Given the structural similarities, it is conceivable that copper complexes of this compound could exhibit similar catalytic prowess. The triol-derived ligand could stabilize the metal in various oxidation states, a key requirement for many catalytic cycles. Furthermore, the potential for these complexes to assemble into polynuclear structures could lead to cooperative catalytic effects, where multiple metal centers work in concert to facilitate a chemical reaction.
Polymer Chemistry and Polymerization Reactions
The trifunctional nature of this compound makes it a valuable component in polymer chemistry, where it can be utilized as a monomer for the synthesis of functional polymers or as a cross-linking agent to create robust polymer networks.
Monomer for Functional Polymer Synthesis
This compound can serve as a trifunctional monomer in polycondensation reactions. Its reaction with difunctional monomers, such as dicarboxylic acids or their derivatives, could lead to the formation of hyperbranched or cross-linked polyesters. The resulting polymers would possess a high density of functional groups and a unique three-dimensional architecture.
The incorporation of the dichlorinated aromatic ring into the polymer backbone would be expected to enhance the thermal stability and chemical resistance of the material. The hydroxyl groups, if not all are reacted during polymerization, would provide sites for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications. For instance, these hydroxyl groups could be esterified or etherified to alter the solubility or reactivity of the polymer. The synthesis of biodegradable polyesters from various diols and dicarboxylic acids is a well-established field, and the inclusion of a triol monomer like this compound could introduce branching and modify the degradation profile of the resulting materials. mdpi.com
Cross-linking Agents in Polymer Networks
In addition to being a primary monomer, this compound can act as an effective cross-linking agent. When added in smaller quantities to a linear polymerization mixture, its three reactive sites can connect different polymer chains, forming a three-dimensional network. This cross-linking process significantly alters the properties of the polymer, generally increasing its modulus, strength, and solvent resistance.
The rigidity of the dichlorobenzene core would contribute to the formation of a stiff and thermally stable network. The choice of the polymer to be cross-linked and the extent of cross-linking can be tailored to achieve a desired set of material properties, from soft gels to hard, thermosetting plastics. The use of multifunctional cross-linking agents is a common strategy to enhance the performance of polymeric materials for demanding applications. nih.gov
Advanced Adsorbents and Separating Materials
The chemical structure of this compound suggests its potential utility in the development of advanced adsorbents and separation materials. The aromatic ring can participate in π-π interactions with other aromatic molecules, while the hydroxyl and chloro groups can engage in hydrogen bonding and halogen bonding, respectively.
These interactions can be exploited for the selective adsorption of specific pollutants from environmental matrices. For example, materials incorporating this compound could be designed to capture chlorinated aromatic compounds, which are common environmental contaminants. While studies on magnetic molecularly imprinted chitosan (B1678972) membranes have been conducted for the separation of chlorobenzene (B131634) compounds, the direct use of this compound in such applications is an area ripe for exploration. mdpi.com
Furthermore, if incorporated into a porous material like a MOF or a covalent organic framework (COF), the specific chemical functionalities of the this compound unit could be precisely positioned to create highly selective binding pockets for targeted molecules. The development of nitrogen-rich covalent organic frameworks for sensory applications highlights the potential of functionalized aromatic building blocks in creating materials with advanced recognition capabilities. rsc.org
Porous Materials for Gas Sorption and Storage
A thorough search of scientific literature did not yield any specific studies on the utilization of this compound as a monomer or building block for the synthesis of porous materials, such as covalent organic frameworks (COFs) or other porous polymers, for the purpose of gas sorption and storage. While the parent compound, phloroglucinol (B13840), and its derivatives like 1,3,5-triformylphloroglucinol are recognized as valuable C3-symmetric monomers in the construction of hexagonal porous frameworks, the impact of dichloro-substitution on the reactivity and suitability of the resulting framework for gas uptake has not been documented. mdpi.com
General research on covalent organic frameworks demonstrates their potential for gas storage, with properties being tunable based on the selection of organic precursors. rsc.orgnih.gov However, there is no available data, such as BET surface areas or gas uptake capacities, for any porous material derived from this compound.
Application in Analytical Chemistry for Sample Preparation (e.g., SPE media)
There is no specific information available in the reviewed literature regarding the application of this compound as a functional component of solid-phase extraction (SPE) media. SPE is a widely used technique for sample clean-up and concentration, relying on the interaction between analytes and a solid sorbent. researchgate.netnih.govsigmaaldrich.com The surface chemistry of the sorbent is critical for selective extraction. While phenolic compounds can be used to functionalize surfaces, the specific use of this compound for this purpose, and its performance in extracting specific classes of analytes, has not been reported.
Photonic and Electronic Material Development (e.g., optical properties, conducting polymers)
There is a lack of research on the development of photonic and electronic materials using this compound. The synthesis of conducting polymers often involves the polymerization of aromatic monomers. mit.educas.czresearchgate.net However, the suitability of this compound as a monomer for such polymers has not been investigated. Its optical properties, such as absorption and emission spectra, which are crucial for photonic applications, are not reported in the available literature. While the introduction of heavy atoms like chlorine can in some cases influence the photophysical properties of molecules, no such studies have been published for this specific compound. mdpi.com
Environmental Chemical Fate and Transformation Kinetics of 2,4 Dichlorobenzene 1,3,5 Triol
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves non-biological processes that can transform chemical compounds in the environment, primarily through reactions with water (hydrolysis), light (photolysis), and atmospheric oxidants (oxidation).
The hydrolysis of chlorinated aromatic compounds involves the nucleophilic substitution of a chlorine atom with a hydroxyl group. Generally, the carbon-chlorine bond on an aromatic ring is highly stable and resistant to hydrolysis under typical environmental pH (5-9) and temperature conditions. epa.goveuropa.eu The lack of reactivity is due to the high energy required for nucleophilic substitution at an aromatic carbon. epa.gov Compounds like hexachlorobenzene (B1673134) and dichlorobenzenes are not expected to hydrolyze to any significant extent in the environment. epa.goveuropa.eu
While the three hydroxyl groups on the 2,4-Dichlorobenzene-1,3,5-triol ring are electron-donating and can activate the ring towards electrophilic substitution, their effect on nucleophilic substitution (hydrolysis) is not anticipated to be significant enough to cause rapid degradation. Therefore, direct hydrolysis is not considered a major abiotic degradation pathway for this compound in environmental matrices.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, this can occur through direct absorption of light energy or indirect reaction with photochemically generated reactive species like hydroxyl radicals.
While direct photolysis data for this compound is unavailable, studies on other chlorinated phenols provide insight into potential pathways. The photocatalytic degradation of 2,4,6-trichlorophenol, for instance, has been shown to produce intermediates such as 2,6-dichloro-1,4-benzoquinone, followed by further hydroxylation to form compounds like 2,6-dichlorohydroquinone (B128265) and 2,6-dichloro-3-hydroxy-1,4-benzoquinone. ucl.ac.uk It is plausible that photolysis of this compound would proceed through similar hydroxylation and oxidation steps, potentially leading to the formation of chlorinated benzoquinones and other hydroxylated derivatives before eventual ring cleavage.
Oxidative processes are critical in the transformation of organic pollutants. In aqueous environments, advanced oxidation processes (AOPs) involving powerful oxidants like hydroxyl radicals (•OH) can degrade recalcitrant compounds. One study on the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) using ferrate(VI) as an oxidant identified a product with a mass-to-charge ratio (m/z) corresponding to either this compound or 3,5-dichlorobenzene-1,2,4-triol. sci-hub.se This suggests that this compound can be a transformation product of other chlorinated phenols under specific oxidative conditions.
In the atmosphere, volatile and semi-volatile organic compounds can be degraded by gas-phase reactions with photochemically produced hydroxyl radicals. The atmospheric half-life for trichlorobenzenes via this reaction is estimated to be between 16 and 38 days, indicating a potential for long-range transport. cdc.gov The volatility of this compound is a key factor in determining the importance of this pathway. If it is sufficiently volatile, it could undergo slow degradation in the atmosphere through reactions with hydroxyl radicals.
Biotic Transformation Mechanisms by Microorganisms (Microbial Dehalogenation, Hydroxylation, Ring Cleavage)
The biodegradation of chlorinated aromatic compounds by microorganisms is a key process for their removal from the environment. The primary mechanisms include dehalogenation (removal of chlorine), hydroxylation (addition of hydroxyl groups), and cleavage of the aromatic ring. nih.gov
Aerobic Degradation
Under aerobic conditions, bacteria typically initiate the degradation of chlorinated phenols by using monooxygenase or dioxygenase enzymes to add hydroxyl groups to the aromatic ring, forming catechols or hydroquinones. oregonstate.eduarizona.edunih.gov These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenases. psu.edunih.gov For more highly chlorinated phenols, such as pentachlorophenol (B1679276) (PCP), degradation can be initiated by a para-hydroxylation, followed by several hydrolytic and reductive dechlorination steps before the aromatic ring is broken. asm.orgmdpi.com
For this compound, an aerobic pathway would likely involve further hydroxylation or direct ring cleavage, as it is already a highly hydroxylated compound. Alternatively, initial reductive or hydrolytic dehalogenation could occur prior to the cleavage of the benzene (B151609) ring.
Anaerobic Degradation
In anaerobic environments, such as sediments and some groundwater, the primary degradation mechanism for highly chlorinated aromatic compounds is reductive dechlorination. nih.govnih.gov In this process, certain anaerobic bacteria use the chlorinated compound as a terminal electron acceptor in a form of respiration, replacing a chlorine atom with a hydrogen atom. researchgate.netasm.org This process, known as halorespiration, has been observed for numerous chlorinated phenols, with bacteria like Dehalococcoides and Desulfitobacterium being key players. asm.orgmicrobe.comnih.gov Reductive dechlorination of highly chlorinated phenols often results in the accumulation of less-chlorinated, and sometimes more mobile, congeners, which may then be degraded further. microbe.comresearchgate.net
The anaerobic degradation of this compound would be expected to proceed via sequential reductive dechlorination, likely removing one chlorine atom at a time to produce monochlorobenzene-1,3,5-triol and subsequently benzene-1,3,5-triol (phloroglucinol), which can be further mineralized by other members of the microbial community.
Specific metabolites for the degradation of this compound have not been documented. However, the degradation pathways of other polychlorinated phenols provide a strong basis for predicting the likely intermediates.
For example, the aerobic degradation of pentachlorophenol by Mycobacterium species proceeds through the formation of tetrachlorohydroquinone, which is then converted to 3,5,6-trichloro-1,2,4-trihydroxybenzene and further to dichloro-1,2,4-trihydroxybenzene, eventually yielding 1,2,4-benzenetriol. mdpi.com This pathway suggests that the degradation of this compound could produce intermediates such as chlorobenzene-1,2,4,5-tetrol before complete mineralization.
The table below outlines potential degradation metabolites of this compound based on established pathways for analogous compounds.
| Degradation Pathway | Precursor Compound | Potential Intermediate Metabolites | Potential Final Products | Reference Pathway (Compound) |
|---|---|---|---|---|
| Aerobic Degradation | This compound | Chlorinated Hydroxyquinones, Chlorinated Catechols, Dichlorohydroxy-p-benzoquinone | CO2, H2O, Cl- | Pentachlorophenol, 2,4-Dichlorophenol oregonstate.eduasm.orgmdpi.com |
| Anaerobic Degradation (Reductive Dechlorination) | This compound | 4-Chlorobenzene-1,3,5-triol, 2-Chlorobenzene-1,3,5-triol, Benzene-1,3,5-triol (Phloroglucinol) | Methane, CO2, Cl- | Pentachlorophenol, Trichlorophenols microbe.comnih.govresearchgate.net |
| Oxidative Transformation | 2,4-Dichlorophenol | This compound or 3,5-Dichlorobenzene-1,2,4-triol | Further oxidized products | 2,4-Dichlorophenol sci-hub.se |
Environmental Persistence and Transport Modeling of this compound (Excluding Ecotoxicity)
The environmental persistence and transport of this compound are not well-documented in publicly available scientific literature. As a chlorinated and hydroxylated aromatic compound, its behavior in the environment is expected to be complex, influenced by factors such as soil composition, pH, microbial activity, and sunlight. In the absence of direct data, the environmental fate of this compound can be inferred by examining the behavior of structurally related compounds, such as chlorinated phenols and benzenetriols.
The persistence of chlorinated phenols in the environment is highly variable and depends on the degree and position of chlorine substitution, as well as environmental conditions. nih.gov Generally, higher chlorination leads to greater persistence. The degradation of these compounds can occur through both biotic and abiotic pathways. Aerobic biodegradation of chlorophenols often proceeds via the formation of catechols, while anaerobic degradation typically involves reductive dehalogenation. nih.gov The recalcitrant nature of many chlorophenolic compounds contributes to their persistence in the environment. medwinpublishers.comresearchgate.net
Sorption to soil and sediment is a key process governing the transport of chlorinated phenols. The extent of sorption is influenced by the organic matter content of the soil, pH, and the physicochemical properties of the compound. tandfonline.comresearchgate.net Chlorophenols, being weak acids, exist in both neutral and ionized forms in the environment, with the neutral form being more hydrophobic and thus more likely to sorb to organic matter. wfduk.org Desorption can also be influenced by pH and the presence of co-solvents like methanol. iwaponline.com
Table 1: Freundlich Sorption Coefficients (Kf) for Selected Chlorinated Phenols in Different Soils
| Compound | Soil Type | Organic Matter (%) | Kf (L/kg) | Reference |
|---|---|---|---|---|
| 2,4,6-Trichlorophenol | Euro-soil 1 | 2.58 | 25.1 | tandfonline.com |
| 2,4,6-Trichlorophenol | Euro-soil 2 | 1.15 | 10.0 | tandfonline.com |
| Pentachlorophenol | Euro-soil 1 | 2.58 | 288.4 | tandfonline.com |
| Pentachlorophenol | Euro-soil 2 | 1.15 | 102.3 | tandfonline.com |
| 2,4-Dichlorophenol | Soil 1 | Not specified | Not specified | oup.com |
| 2,6-Dichlorophenol | Soil with high organic matter | Not specified | Not specified | researchgate.net |
This table presents data for related chlorinated phenols to illustrate the range of sorption behaviors and is not data for this compound.
Transport modeling for chlorinated phenols in groundwater has been developed to simulate their movement and fate. oregonstate.edu These models incorporate processes such as advection, dispersion, sorption, and biodegradation to predict the concentration of these contaminants over time and distance. oregonstate.edu The sorption behavior, often described by Freundlich or Langmuir isotherms, is a critical input for these models. shd-pub.org.rsresearchgate.net The presence of dissolved organic matter can also affect the transport of phenolic compounds by binding to them and altering their sorption characteristics. nih.gov
Advanced Analytical Methodologies for Environmental Monitoring of this compound (Excluding Human Exposure)
Specific analytical methods for the routine environmental monitoring of this compound are not widely established. However, advanced analytical techniques used for the determination of other chlorinated phenols, catechols, and resorcinols in environmental matrices can be adapted for its detection and quantification.
The primary analytical techniques for these compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For polar compounds like phenols, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. Trimethylsilylation is a common derivatization technique for this purpose. researchgate.net GC-MS methods can provide low detection limits, often in the nanogram per liter (ng/L) range for water samples. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is well-suited for the analysis of polar and non-volatile compounds, and often does not require derivatization. Reversed-phase HPLC is commonly used for the separation of phenolic compounds. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, minimizing interferences from complex environmental matrices. gov.bc.cagov.bc.ca
Sample preparation is a critical step in the analytical workflow. Solid-phase extraction (SPE) is a widely used technique to extract and pre-concentrate phenolic compounds from water samples. Various sorbent materials, such as styrene-divinylbenzene copolymers, have been shown to be effective for this purpose. researchgate.net For soil and sediment samples, solvent extraction techniques are typically employed. gov.bc.ca
Table 2: Overview of Analytical Methods for Related Phenolic Compounds in Environmental Samples
| Analytical Technique | Target Analytes | Sample Matrix | Sample Preparation | Detection Limit | Reference |
|---|---|---|---|---|---|
| GC-MS | Phenols and Chlorophenols | Water | SPE, Trimethylsilylation | 0.05-100 ng/L | researchgate.net |
| LC-MS/MS | Chlorinated and Non-chlorinated Phenols | Soil | Solvent Extraction | Not specified | gov.bc.ca |
| GC-MS | Dihydroxybenzene isomers | Water | - | Not specified | nih.gov |
| LC/MS/MS | Chlorinated and Non-chlorinated Phenols | Water | SPE | Not specified | gov.bc.ca |
| Headspace GC-MS | Phenolic compounds | Fuel Oil | Headspace | Not specified | longdom.org |
This table summarizes analytical methodologies for related phenolic compounds and does not represent specific methods validated for this compound.
Electrochemical methods have also been explored for the simultaneous detection of dihydroxybenzene isomers like catechol, hydroquinone (B1673460), and resorcinol. nih.govbohrium.comscispace.com These methods offer advantages such as rapid analysis and high sensitivity.
It is important to note that the development and validation of a specific analytical method for this compound would be necessary for accurate and reliable environmental monitoring. This would involve optimizing extraction efficiency, chromatographic separation, and mass spectrometric detection parameters for this particular compound.
Green Chemistry Principles and Sustainable Synthesis of 2,4 Dichlorobenzene 1,3,5 Triol
Development of More Efficient and Eco-Friendly Synthetic Routes
The development of green synthetic routes for 2,4-Dichlorobenzene-1,3,5-triol centers on enhancing efficiency and reducing environmental harm through advanced catalysis and innovative reaction media.
Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste, lowering energy requirements, and enabling higher selectivity. ijpsjournal.com
Biocatalysis: A leading example of a green route to this compound is its biosynthesis in the soil bacterium Pseudomonas protegens. elifesciences.org In this organism, the compound, also known as PG-Cl2, is synthesized from the precursor phloroglucinol (B13840) (PG). researchgate.netnih.gov This transformation is catalyzed by the flavin-dependent halogenase enzyme, PltM. elifesciences.orgresearchgate.net This enzymatic process represents an ideal green synthesis, occurring in water under ambient conditions with high specificity, thereby avoiding harsh reagents and toxic by-products. researchgate.net The enzyme selectively catalyzes the dichlorination of the phloroglucinol ring at the 2- and 4-positions. elifesciences.orgresearchgate.net
Chemical Catalysis: While direct catalytic chemical synthesis of this compound is not widely documented, progress in the catalytic halogenation of phenols suggests viable green pathways. Traditional methods often involve stoichiometric amounts of chlorinating agents, leading to significant waste. wiley-vch.de Modern catalytic approaches could offer cleaner alternatives.
Homogeneous Catalysis: Molybdenum-based corrole (B1231805) complexes have shown excellent activity as catalysts for the oxidative bromination of various phenols at very low loadings, mimicking the function of vanadium bromoperoxidase enzymes. researchgate.net Similar systems could potentially be adapted for the chlorination of phloroglucinol.
Heterogeneous Catalysis: Solid acid catalysts, such as zeolites (e.g., Sn-Beta), are effective for various oxidations and rearrangements, utilizing greener oxidants like hydrogen peroxide and allowing for easy catalyst recovery and recycling. wiley-vch.desciencenet.cn Zeolite-encapsulated iron(III) complexes have also been demonstrated as versatile catalysts for phenol (B47542) oxidation. researchgate.net Such systems could be engineered for the selective halogenation of phloroglucinol, minimizing the use of corrosive liquid acids and simplifying product purification.
Table 1: Comparison of Potential Catalytic Routes for Phloroglucinol Dichlorination
| Catalyst Type | Example System | Substrate | Conditions | Advantages | Potential for this compound |
| Biocatalysis | PltM Halogenase (P. protegens) | Phloroglucinol | Aqueous, Ambient Temp/Pressure | High selectivity, renewable, minimal waste, non-toxic. elifesciences.orgresearchgate.net | Proven direct synthesis. researchgate.netnih.gov |
| Homogeneous | Mo(V) Corroles | Phenols | H₂O₂/KBr/HClO₄ in water, low catalyst loading. researchgate.net | High turnover frequency, functional enzyme mimic. | High; requires adaptation for chlorination and control of regioselectivity. |
| Heterogeneous | Zeolite-Encapsulated Fe(III) Complex | Phenol | H₂O₂, 80°C, CH₃CN. researchgate.net | Recyclable catalyst, stable, versatile for oxidations. | Moderate; needs development for specific halogenation reaction. |
| Organocatalysis | p-TsOH | p-cresol, other phenols | NBS in Methanol, rt, 15-20 min. mdpi.com | Metal-free, mild conditions, high selectivity for ortho-bromination. | High; could be adapted for dichlorination of phloroglucinol with a chlorine source. |
Replacing volatile organic solvents (VOCs) with greener alternatives is a cornerstone of sustainable chemistry. Ionic liquids (ILs) and supercritical fluids (SCFs) are prominent examples of such media.
Ionic Liquids (ILs): ILs are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties. unirioja.esiolitec.de They can act as both the solvent and catalyst in reactions like Friedel-Crafts acylations, replacing volatile and corrosive acids. iolitec.de The properties of ILs can be finely tuned by modifying the cation and anion, allowing for the design of a solvent optimized for a specific reaction, such as a nucleophilic aromatic substitution. iolitec.de While the synthesis of this compound in an ionic liquid has not been specifically reported, the use of ILs for other halogenations and reactions involving phenols suggests their potential. iolitec.debeilstein-journals.org Their ability to dissolve a wide range of organic and inorganic reagents could facilitate the chlorination of phloroglucinol, potentially enhancing reaction rates and simplifying product/catalyst separation. rsc.org
Supercritical Fluids (SCFs): SCFs, most notably supercritical carbon dioxide (scCO₂), exist above their critical temperature and pressure and exhibit properties of both liquids and gases. researchgate.netpsu.edu scCO₂ is non-toxic, non-flammable, inexpensive, and easily removed from the reaction mixture by depressurization. scribd.com It is used as a green solvent in a variety of applications, including extractions, chemical reactions, and materials processing. researchgate.netresearchgate.net The use of SCFs could be advantageous in the synthesis and purification of this compound by replacing traditional organic solvents, thereby eliminating solvent waste streams.
Table 2: Properties of Conventional vs. Non-Conventional Solvents
| Property | Conventional Solvents (e.g., Dichloromethane, Toluene) | Ionic Liquids (ILs) | Supercritical CO₂ (scCO₂) |
| Volatility | High (VOCs) | Negligible iolitec.de | High (gas at ambient conditions) |
| Toxicity | Often toxic, carcinogenic, or environmentally harmful | Variable, can be designed to be low-toxicity rsc.org | Low, non-toxic scribd.com |
| Flammability | Often flammable | Generally non-flammable rsc.org | Non-flammable researchgate.net |
| Tunability | Limited | Highly tunable ("designer solvents") iolitec.de | Tunable with pressure/temperature |
| Recyclability | Requires energy-intensive distillation | Can be high, but may require specific separation processes | High; separates on depressurization |
| Waste Generation | Major contributor to process waste | Reduced solvent loss, but potential for complex waste streams | Minimal; no solvent residue |
Minimization of Waste and By-product Formation
A key goal of green chemistry is to design syntheses with high atom economy, where the maximum proportion of atoms from the reactants is incorporated into the final product. Traditional syntheses of related compounds, such as the production of phloroglucinol from trinitrotoluene (TNT), are known to have very low yields and produce large quantities of acidic and heavy-metal-containing wastewater, presenting significant disposal challenges. wiley-vch.degoogle.com
The enzymatic synthesis of this compound from phloroglucinol is exceptionally atom-economical. elifesciences.org In contrast, chemical chlorination of phenols can lead to a mixture of chlorinated products, reducing the selectivity and yield of the desired compound and creating a complex waste stream of chlorinated organic by-products. researchgate.net For instance, chlorination of phloroglucinol can result in over-chlorination or the formation of various isomers if not precisely controlled. tmu.edu.tw The use of highly selective catalysts, particularly enzymes, is the most effective strategy to minimize by-product formation. researchgate.net Furthermore, processes like nanofiltration can be employed to remove unreacted precursors like phloroglucinol from water, but this adds a downstream processing step. nih.gov
Energy Efficiency in Chemical Transformations
Designing chemical reactions to be energy-efficient involves conducting them at ambient temperature and pressure whenever possible. wiley-vch.de
Biocatalytic Route: The biosynthesis of this compound is a prime example of energy efficiency, as the enzymatic halogenation occurs under the mild physiological conditions of the host organism. elifesciences.org
Chemical Routes: Many conventional organic reactions require significant energy input for heating. researchgate.net For example, some phenol oxidations require temperatures of at least 80°C to overcome the activation energy barrier. researchgate.net Developing catalytic systems that are active at lower temperatures is a key research goal. Alternative energy sources, such as microwave irradiation, have been shown to accelerate reactions, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. acs.org
Renewable Feedstocks and Sustainable Precursors for Synthesis
The sustainability of a chemical process is fundamentally linked to its starting materials. The synthesis of this compound relies on the availability of its precursor, phloroglucinol (benzene-1,3,5-triol). researchgate.net Traditionally, phloroglucinol has been produced from petroleum-derived feedstocks through energy-intensive and hazardous processes. nih.govwikipedia.org
A shift towards renewable feedstocks represents a major advancement in sustainability. Significant research has focused on producing phloroglucinol and other platform chemicals from biomass. google.com
Biosynthesis from Glucose: Engineered microbes, such as E. coli and Yarrowia lipolytica, have been developed to produce phloroglucinol directly from renewable carbon sources like glucose or acetate. researchgate.netillinois.edu This is achieved by introducing biosynthetic pathways, such as the one involving the enzyme phlD, which converts malonyl-CoA into phloroglucinol. researchgate.netillinois.edu
Plant-based Production: Transgenic plants, such as Arabidopsis, have been engineered with bacterial genes to produce phloroglucinol, demonstrating the potential for "molecular farming" as a sustainable production method. nih.gov
Derivation from Algae and Lignocellulose: Phloroglucinol can be derived from brown algae. paam-lab.org Additionally, it is a potential product from the processing of lignocellulosic biomass, a non-food-based renewable resource. researchgate.netrug.nl
By sourcing the phloroglucinol precursor from these renewable routes, the entire lifecycle of this compound synthesis becomes significantly greener and more sustainable. google.com
Emergent Research Trajectories and Interdisciplinary Outlooks for 2,4 Dichlorobenzene 1,3,5 Triol
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from predicting molecular properties to designing novel synthesis routes. nih.gov Although specific AI/ML models dedicated to 2,4-Dichlorobenzene-1,3,5-triol are not yet prominent in the literature, the application of these computational tools holds significant promise for this compound and its derivatives.
ML algorithms, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of similar phenolic or halogenated compounds to predict various properties of this compound. nih.govshsu.edu These properties could include solubility in various solvents, potential toxicity, or its efficacy as a precursor in material synthesis. For instance, computational methods have been developed to calculate Hansen Solubility Parameters (HSPs) for complex molecules, an approach that could be refined with ML to rapidly screen for optimal solvent systems in industrial applications. shsu.edu
Furthermore, AI can accelerate the discovery of new derivatives. Generative models can propose novel structures based on the this compound scaffold, optimized for specific functions such as binding to a particular receptor or exhibiting desired material properties. Retrosynthesis prediction tools, powered by deep learning, could also uncover more efficient or sustainable synthetic pathways to this compound and its analogues, moving beyond classical methods. kvmwai.edu.in The development of such in silico strategies represents a critical step in reducing the time and cost associated with laboratory-based discovery and process optimization. nih.gov
Application in Advanced Sensor Technologies (excluding biological sensing)
The molecular architecture of this compound suggests its potential use as a building block in advanced, non-biological sensor technologies. Its aromatic platform, coupled with electron-rich hydroxyl groups and electron-withdrawing chlorine atoms, can be exploited for detecting various analytes through electrochemical or optical signal transduction.
While direct applications are still emerging, the compound could serve as a functional monomer in the creation of chemiresistive polymers or Covalent Organic Frameworks (COFs). rsc.org The porosity and surface chemistry of such materials could be precisely tuned to facilitate selective adsorption of specific gas molecules, leading to a measurable change in conductivity. The hydroxyl groups could be used for grafting onto sensor surfaces, while the chlorine atoms could modulate the electronic properties of the material or introduce specific interaction sites.
Role in Fundamental Supramolecular Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions, is a field where molecules with well-defined geometries and multiple binding sites are highly valued. nih.govmpg.de this compound, with its C₃-symmetric arrangement of hydroxyl groups on a rigid benzene (B151609) core, is an excellent candidate for a "tripodal" building block in the construction of complex supramolecular assemblies.
The three hydroxyl groups can act as hydrogen bond donors and acceptors, enabling the formation of intricate and stable networks. This is analogous to other 1,3,5-tri-substituted benzene and cyclohexane (B81311) motifs that are known to form structures like cryptands, cages, and supramolecular polymers. nih.gov For example, a related molecule, all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, has been shown to act as a gelator and an anion receptor, demonstrating the utility of the tripodal triol arrangement. nih.govrsc.org Similarly, 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) can self-assemble on silver surfaces to form highly ordered, porous honeycomb networks. mpg.de
The presence of chlorine atoms on the this compound ring adds another layer of complexity and control. These atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly used as a tool in crystal engineering and the design of functional materials. The interplay between hydrogen bonding from the triol groups and halogen bonding from the chloro-substituents could lead to the formation of unique and highly specific host-guest systems or novel crystalline polymorphs with tailored properties.
Table 1: Comparison of Tripodal Molecules in Supramolecular Chemistry
| Molecule | Core Structure | Key Functional Groups | Observed Supramolecular Behavior | Reference |
|---|---|---|---|---|
| This compound | Benzene | 3x (-OH), 2x (-Cl) | Predicted: Hydrogen/Halogen bonded networks, host-guest complexes | - |
| all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol | Cyclohexane | 3x (-OH), 3x (-F) | Anion binding, gel formation | nih.govrsc.org |
| 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) | Benzene | 3x (-COOH) | 2D self-assembly into honeycomb networks on surfaces | mpg.de |
| Phloroglucinol (B13840) (Benzene-1,3,5-triol) | Benzene | 3x (-OH) | Forms 3D hydrogen-bonding networks in crystals | researchgate.net |
Exploration of New Catalytic Cycles and Reaction Pathways
Recent research has illuminated a fascinating role for this compound (referred to as PG-Cl₂) in a biological catalytic cycle within the soil bacterium Pseudomonas protegens. nih.gov This bacterium produces the antibiotic pyoluteorin (B1679884), and its biosynthesis is regulated by a complex autoinduction mechanism. researchgate.netmdpi.com
The key findings indicate that this compound is not a substrate for the final product but acts as a crucial signaling molecule. nih.gov The biosynthetic pathway involves the following key steps:
The enzyme PhlD synthesizes phloroglucinol (PG) from malonyl-CoA. nih.gov
A halogenase enzyme, PltM, encoded within the pyoluteorin gene cluster, converts phloroglucinol into mono- and di-chlorinated phloroglucinols, including this compound. nih.gov
This newly synthesized this compound then functions as an intercellular and intracellular signal. nih.gov
It activates a transcriptional regulator protein, PltR, which in turn induces the expression of the pyoluteorin biosynthesis genes, amplifying production of the antibiotic. mdpi.comresearchgate.netnih.gov
This discovery opens up avenues for exploring analogous roles in synthetic chemistry. The ability of this molecule to act as a specific activator for a regulatory protein suggests its potential as a ligand or modulator in transition-metal catalysis. The hydroxyl and chloro groups offer multiple coordination sites for a metal center. Researchers could explore using this compound or its derivatives to create new catalysts where the catalytic activity is "switched on" by specific molecular recognition events, mimicking the biological system. Furthermore, the enzymatic chlorination of phloroglucinol represents a novel biocatalytic pathway that could be harnessed for the green synthesis of other halogenated aromatic compounds. nih.gov
Table 2: Key Molecules in the Pyoluteorin Biosynthesis Regulatory Pathway
| Molecule Name | Abbreviation | Role in Pathway | Reference |
|---|---|---|---|
| Phloroglucinol | PG | Precursor molecule | nih.gov |
| PltM | - | Halogenase enzyme that converts PG to chlorinated phloroglucinols | nih.gov |
| This compound | PG-Cl₂ | Signaling molecule, activator of PltR | mdpi.comresearchgate.net |
| PltR | - | Transcriptional regulator protein | mdpi.comnih.gov |
| Pyoluteorin | - | Final antibiotic product | researchgate.net |
Future Prospects in Specialized Material Science Applications
The unique combination of trifunctionality, rigidity, and reactive sites makes this compound a promising candidate for the development of specialized materials. Its future prospects lie in creating polymers and frameworks with tailored properties for high-performance applications.
One of the most promising areas is in the synthesis of Covalent Organic Frameworks (COFs) and other porous polymers. rsc.orgacs.org COFs are crystalline porous materials built from organic monomers, and the trigonal symmetry of the triol group makes this compound an ideal building block for creating 2D or 3D porous networks. acs.org The resulting materials could have applications in:
Gas Storage and Separation: The pore size and surface chemistry can be tuned by co-polymerizing with different linkers, potentially leading to materials with high selectivity for gases like CO₂. acs.org
Heterogeneous Catalysis: The framework can be functionalized with catalytic sites. The chlorine atoms could be substituted via nucleophilic aromatic substitution to anchor catalytic metal complexes.
Beyond COFs, the compound could be used as a cross-linking agent or monomer in the synthesis of specialized resins and composites. The hydroxyl groups are reactive towards isocyanates, epoxides, and acid chlorides, allowing for its incorporation into polyurethanes, epoxy resins, and polyesters. The presence of the dichlorinated benzene ring would impart enhanced thermal stability and flame retardancy to the final material, making it suitable for applications in electronics or aerospace. The potential for self-assembly into liquid crystalline phases, driven by the hydrogen and halogen bonding, also presents an avenue for creating advanced optical materials.
Q & A
Basic Research Questions
Q. What synthetic methods are reported for 2,4-Dichlorobenzene-1,3,5-triol, and how can reaction parameters be optimized?
- Methodology : Synthesis typically involves halogenation of benzene-1,3,5-triol (phloroglucinol) using chlorinating agents under controlled conditions. For example, multi-step electrophilic substitution reactions with chlorine donors (e.g., Cl₂ gas, SOCl₂) in acidic or catalytic media can achieve regioselective chlorination. Purification often includes crystallization using water-ethanol mixtures, as seen in related triazole syntheses .
- Optimization : Adjusting reaction time, temperature, and stoichiometric ratios of chlorinating agents can improve yield and selectivity. For instance, refluxing in polar aprotic solvents like DMSO (as in ) may enhance reactivity. Yields and purity should be monitored via HPLC or TLC .
| Reaction Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMSO, ethanol | Higher polarity improves dissolution of intermediates |
| Temperature | 80–100°C (reflux) | Accelerates reaction but may increase side products |
| Purification | Ice-water crystallization | Reduces impurities; yields ~65% (as in triazole analogs) |
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 192.9474 vs. calculated 192.9465 for PG-Cl₂, error <5 ppm) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify chlorine substitution patterns and aromatic proton environments.
- Melting Point Analysis : Used to verify purity (e.g., triazole derivatives in had m.p. 141–143°C) .
Q. What are the known natural sources and ecological roles of this compound?
- Sources : Isolated from the red alga Rhabdoina verticillata and the bacterium Pseudomonas protegens .
- Ecological Role : Likely involved in microbial secondary metabolism, potentially as a defense molecule or signaling agent. Its chlorination pattern may deter pathogens or herbivores .
Advanced Research Questions
Q. How does the chlorination pattern of this compound influence its bioactivity, and what assays validate these effects?
- Structure-Activity Relationship (SAR) : Compare bioactivity with non-chlorinated (phloroglucinol) and differently halogenated analogs (e.g., 2,4,6-tribromo derivatives). Chlorine at positions 2 and 4 may enhance electrophilic interactions with biological targets .
- Assays :
- Antimicrobial Testing : Disk diffusion or MIC assays against Gram-positive/-negative bacteria.
- Antioxidant Activity : DPPH radical scavenging or FRAP assays .
- Enzyme Inhibition : Screen against oxidoreductases or hydrolases using kinetic assays.
Q. What computational tools can predict the metabolic fate of this compound in biological systems?
- Approaches :
- Density Functional Theory (DFT) : Models electronic properties to predict reactivity sites.
- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., cytochrome P450s) to identify potential metabolites.
- In Silico ADMET : Tools like SwissADME predict absorption, distribution, and toxicity .
- Validation : Compare computational predictions with in vitro microsomal assays or LC-MS-based metabolite profiling.
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Experimental Design :
- Standardized Protocols : Use consistent concentrations, solvents (e.g., DMSO ≤0.1% v/v), and cell lines.
- Positive/Negative Controls : Include phloroglucinol and chlorinated analogs for benchmarking.
- Multi-Lab Validation : Collaborative studies to confirm reproducibility .
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of divergent results.
Q. What is the biosynthetic pathway of this compound in Pseudomonas protegens?
- Pathway Elucidation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
